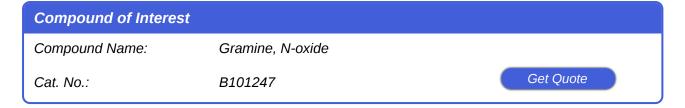


An In-depth Technical Guide to the Physicochemical Properties of Gramine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine N-oxide, the N-oxidized derivative of the indole alkaloid gramine, is a compound of increasing interest in medicinal chemistry and drug development. While gramine itself has been the subject of numerous studies for its diverse biological activities, the physicochemical properties of its N-oxide derivative are less well-documented. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of Gramine N-oxide, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough review of available literature and databases provides the following physicochemical data for Gramine N-oxide. It is important to note that while some experimental data for the parent compound, gramine, is available for comparison, many of the properties of Gramine N-oxide are currently based on computational models.

Table 1: Physicochemical Properties of Gramine N-oxide and Gramine



Property	Gramine N-oxide	Gramine
Molecular Formula	C11H14N2O	C11H14N2
Molecular Weight	190.24 g/mol [1]	174.24 g/mol
Melting Point	Data not available	132-134 °C or 138-139 °C[2][3] [4]
Boiling Point	Data not available	Data not available
Calculated LogP (XLogP3)	1.2[1]	1.8
Solubility	Data not available	Practically insoluble in water; Soluble in ethanol, diethyl ether, and chloroform.[4]
рКа	Data not available	Data not available
Appearance	Data not available	Colorless needles[4]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of Gramine N-oxide. Below are methodologies adapted from standard laboratory practices for the synthesis, purification, and characterization of N-oxides.

Synthesis and Purification of Gramine N-oxide

Principle: The synthesis of Gramine N-oxide involves the oxidation of the tertiary amine group of gramine. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide adducts.[5] The choice of oxidant and reaction conditions can influence the yield and purity of the product.

Experimental Protocol:

- Materials: Gramine, hydrogen peroxide (30% solution), methanol, acetone, sodium thiosulfate, anhydrous magnesium sulfate, silica gel for column chromatography.
- Procedure:



- Dissolve gramine in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric excess of hydrogen peroxide (30% solution) dropwise to the stirred solution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent, such as chloroform or ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Gramine N-oxide.

Purification:

- The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in chloroform as the eluent.
- Alternatively, recrystallization from a suitable solvent system (e.g., acetone/hexane) can be employed to obtain pure Gramine N-oxide.

Characterization of Gramine N-oxide

Principle: A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized Gramine N-oxide.

Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- o ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The N-oxidation of the dimethylamino group is expected to cause a downfield shift of the signals corresponding to the methyl protons and the methylene protons adjacent to the nitrogen atom compared to the parent gramine molecule.[6][7]
- Infrared (IR) Spectroscopy:
 - Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). A
 characteristic strong absorption band for the N-O stretching vibration is typically observed
 in the range of 950-970 cm⁻¹ for tertiary amine N-oxides.[6]
- Mass Spectrometry (MS):
 - Determine the molecular weight and fragmentation pattern using a suitable ionization technique (e.g., ESI, CI). The molecular ion peak should correspond to the calculated molecular weight of Gramine N-oxide.

Determination of Physicochemical Properties

- Melting Point:
 - The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of a pure compound.[8]
- Solubility:
 - The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding increasing amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached.
- pKa Determination:
 - The pKa of the conjugate acid of Gramine N-oxide can be determined by potentiometric titration or UV-Vis spectrophotometry.[9][10][11]
 - Potentiometric Titration: Dissolve a known amount of Gramine N-oxide in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrate with a standardized



solution of a strong acid (e.g., HCl). The pKa can be determined from the midpoint of the titration curve.

UV-Vis Spectrophotometry: Measure the UV-Vis absorbance of Gramine N-oxide solutions at various pH values. The pKa can be calculated from the changes in absorbance at a wavelength where the protonated and deprotonated forms have different molar absorptivities.

Potential Biological Signaling and Experimental Workflow

While direct evidence for signaling pathways specifically modulated by Gramine N-oxide is limited, studies on the parent compound, gramine, have shown that it can induce the production of reactive oxygen species (ROS) and nitric oxide (NO).[12] This suggests a potential for Gramine N-oxide to be involved in similar pathways, either directly or through its in vivo reduction back to gramine. The following diagram illustrates a hypothetical experimental workflow to investigate the cytotoxic effects of Gramine N-oxide on cancer cells, a common area of study for novel bioactive compounds.

Caption: Experimental workflow to assess the cytotoxicity of Gramine N-oxide.

Conclusion

Gramine N-oxide presents an intriguing scaffold for further investigation in drug discovery. This guide consolidates the currently available physicochemical data and provides a framework of experimental protocols for its comprehensive characterization. The elucidation of its complete physicochemical profile and the exploration of its biological activities, particularly in comparison to its parent compound, gramine, will be crucial in unlocking its full therapeutic potential. Further research is warranted to obtain experimental data for properties that are currently only available through computational models and to explore its specific interactions with biological systems.

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